molecular formula C14H10Cl4N2 B8077203 2,4,6-trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline

2,4,6-trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline

Cat. No.: B8077203
M. Wt: 348.0 g/mol
InChI Key: NQTOBYSEJRIWBH-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline is a chemical compound with significant applications in various fields It is characterized by its complex structure, which includes multiple chlorine atoms and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline typically involves the reaction of dry aniline with chlorine gas in an anhydrous solution of carbon tetrachloride. The reaction proceeds as follows: [ \text{Aniline} + 3 \text{Cl}_2 + \text{CCl}_4 \rightarrow \text{2,4,6-Trichloroaniline} + 3 \text{HCl} ] In this process, 2,4,6-trichloroaniline precipitates from the solution as a white solid. It is crucial to maintain an anhydrous environment to avoid contamination with aniline black .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and controlled environments helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4,6-Trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and pesticides.

Mechanism of Action

The mechanism of action of 2,4,6-trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline involves its interaction with specific molecular targets The chlorine atoms and the aniline group play crucial roles in its reactivity The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloroaniline: A closely related compound with similar chemical properties.

    4-Chloroaniline: Another related compound with fewer chlorine atoms.

    2,4-Dichloroaniline: A compound with two chlorine atoms, used in similar applications.

Uniqueness

2,4,6-Trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline is unique due to its specific structure, which includes multiple chlorine atoms and an aniline group. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its utility .

Properties

IUPAC Name

2,4,6-trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4N2/c1-8(9-2-4-10(15)5-3-9)19-20-14-12(17)6-11(16)7-13(14)18/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTOBYSEJRIWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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